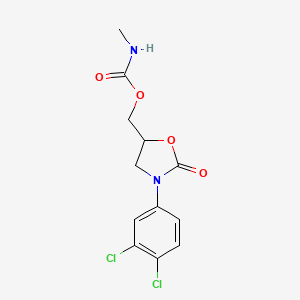
3-(3,4-Dichlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a dichlorophenyl group, an oxazolidinone ring, and a methylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
作用機序
The mechanism of action of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids within cells .
類似化合物との比較
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various compounds.
3,4-Dichloroaniline: An aniline derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: A compound with similar aromatic substitution patterns .
Uniqueness
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate is unique due to its combination of an oxazolidinone ring and a dichlorophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
64589-79-3 |
|---|---|
分子式 |
C12H12Cl2N2O4 |
分子量 |
319.14 g/mol |
IUPAC名 |
[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C12H12Cl2N2O4/c1-15-11(17)19-6-8-5-16(12(18)20-8)7-2-3-9(13)10(14)4-7/h2-4,8H,5-6H2,1H3,(H,15,17) |
InChIキー |
DXLUIZJEWJJJNH-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)

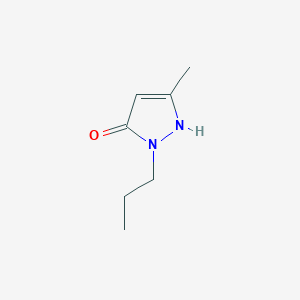
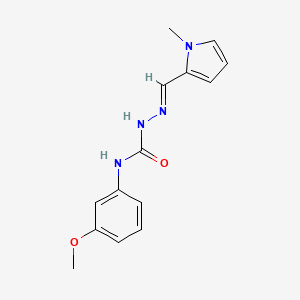
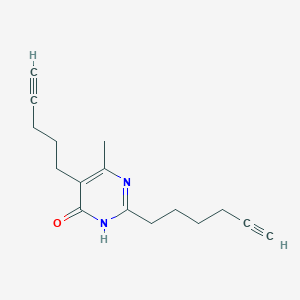

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
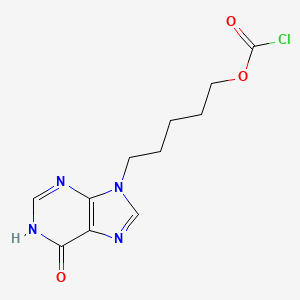
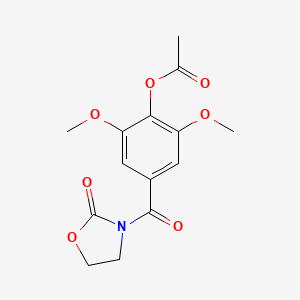
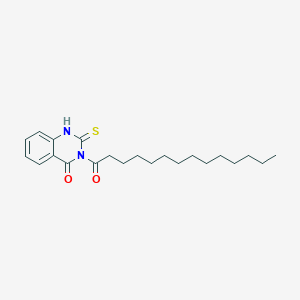
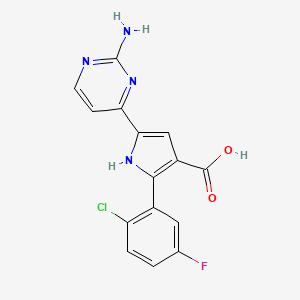
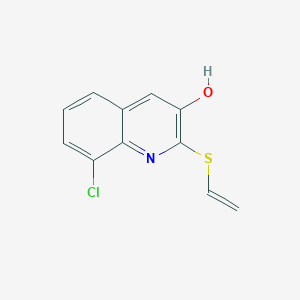
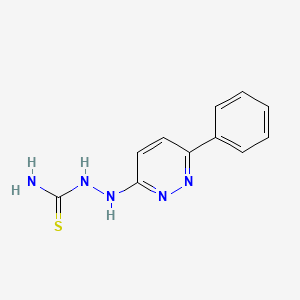
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
